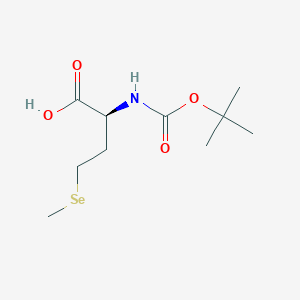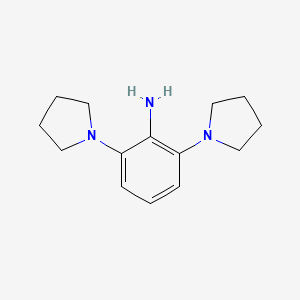
2,6-Bis(pyrrolidin-1-yl)aniline
説明
2,6-Bis(pyrrolidin-1-yl)aniline, commonly referred to as 2,6-BPA, is an organic compound with the molecular formula C11H19N3. It is a derivative of aniline and is used in a variety of scientific research applications. Its structure consists of two pyrrolidine units connected to an aniline unit. 2,6-BPA is a colorless solid with a melting point of 113-115 °C and a boiling point of 188-190 °C. It is soluble in water, methanol, ethanol, and dimethyl sulfoxide (DMSO).
科学的研究の応用
Medicinal Chemistry
Application Summary
2,6-Bis(pyrrolidin-1-yl)aniline is utilized in medicinal chemistry for the synthesis of biologically active compounds. Its pyrrolidine ring is a versatile scaffold that allows for efficient exploration of pharmacophore space due to its sp3-hybridization .
Methods of Application
The compound is synthesized and incorporated into larger molecules, often using ring construction from cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .
Results
The introduction of 2,6-Bis(pyrrolidin-1-yl)aniline into drug candidates has led to the discovery of compounds with target selectivity and varied biological profiles. The stereochemistry of the molecule contributes significantly to its binding mode to enantioselective proteins .
Material Science
Application Summary
In material science, this compound is applied in the development of high-temperature spin crossover (SCO) materials .
Methods of Application
The compound is used to synthesize complex salts which are then characterized by techniques like SQUID magnetometry and variable temperature Raman spectroscopy .
Results
The studies have shown exceptionally high-temperature SCO transitions, indicating potential for use in thermal sensors and memory storage devices .
Coordination Chemistry
Application Summary
2,6-Bis(pyrrolidin-1-yl)aniline serves as a ligand in coordination chemistry to form complexes with metals, which are essential in catalysis and material science .
Methods of Application
The ligand is reacted with metal salts under controlled conditions to form complexes, which are then analyzed using IR spectroscopy and elemental analysis .
Results
The formation of complexes with 1:1 metal:ligand ratios has been confirmed, and these complexes have been used to study the skeletal vibrations of aromatic rings .
Organic Synthesis
Application Summary
The compound is used in organic synthesis to create new chemical entities with potential pharmacological activities .
Methods of Application
It involves various synthetic strategies, including the deprotonation of functional groups and bond formation processes .
Results
The synthesis has led to the creation of compounds with specific Fe-N bond lengths, confirming the low-spin state of the iron (II) ion in the synthesized complexes .
Supramolecular Chemistry
Application Summary
In supramolecular chemistry, 2,6-Bis(pyrrolidin-1-yl)aniline is used to design molecules that can self-assemble into larger structures .
Methods of Application
The compound is used in conjunction with other organic molecules to promote self-assembly through non-covalent interactions .
Results
The self-assembly process has resulted in non-soluble crystalline products, which are significant for the development of new materials .
Chemical Biology
Application Summary
This compound is explored in chemical biology for its role in modulating biological systems and processes .
Methods of Application
It is used to modify biological molecules or systems, with a focus on understanding the interaction between chemical structures and biological function .
Results
The application has provided insights into how the stereochemistry and spatial orientation of substituents can lead to different biological profiles due to varying binding modes to proteins .
These applications demonstrate the versatility of 2,6-Bis(pyrrolidin-1-yl)aniline in various scientific fields, contributing significantly to advancements in both fundamental research and practical applications. The detailed methods and results highlight the compound’s potential in creating innovative solutions across disciplines.
Synthesis of Organic Pigments
Application Summary
This compound is used in the synthesis of certain organic pigments, contributing to the development of new colors and hues for industrial use .
Methods of Application
The synthesis typically involves the reaction of aniline with pyrrolidine under alkaline conditions to produce the desired pigment .
Results
The process results in a variety of pigments with specific properties tailored for different applications, such as stability under various environmental conditions .
Polymer Synthesis
Application Summary
2,6-Bis(pyrrolidin-1-yl)aniline plays a role in the synthesis of high molecular weight polymers, which are essential in creating new materials with unique properties .
Methods of Application
The compound is used as a monomer or a comonomer in polymerization reactions to form polymers with desired mechanical and thermal properties .
Results
The synthesized polymers exhibit enhanced characteristics, such as increased durability and resistance to chemicals, making them suitable for a wide range of industrial applications .
Development of Bioactive Molecules
Application Summary
In drug discovery, the pyrrolidine ring of 2,6-Bis(pyrrolidin-1-yl)aniline is used to obtain compounds with target selectivity for the treatment of various diseases .
Methods of Application
The compound is incorporated into larger molecules through synthetic strategies that include ring construction from cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .
Results
The resulting bioactive molecules are characterized by their target selectivity and diverse biological profiles, which are influenced by the stereochemistry of the pyrrolidine ring .
Catalysis
Application Summary
2,6-Bis(pyrrolidin-1-yl)aniline is utilized as a ligand in catalytic systems to enhance the efficiency of chemical reactions .
Methods of Application
The compound forms complexes with metals, which are then used as catalysts in various organic transformations .
Results
These catalytic systems have shown to increase reaction rates and selectivity, leading to more efficient and sustainable chemical processes .
Environmental Science
Application Summary
The compound is investigated for its potential use in environmental science, particularly in the removal of pollutants from water and soil .
Methods of Application
2,6-Bis(pyrrolidin-1-yl)aniline is used to synthesize materials that can adsorb or react with pollutants, thereby facilitating their removal .
Results
The studies have indicated that materials synthesized using this compound are effective in reducing the concentration of various pollutants, contributing to environmental remediation efforts .
Nanotechnology
Application Summary
In nanotechnology, 2,6-Bis(pyrrolidin-1-yl)aniline is explored for its use in the synthesis of nanomaterials with unique electronic and optical properties .
Methods of Application
The compound is used to create nanoparticles and nanostructures through controlled chemical reactions .
Results
The resulting nanomaterials exhibit novel properties that are being studied for applications in electronics, photonics, and as components in advanced materials .
These additional applications further illustrate the broad utility of 2,6-Bis(pyrrolidin-1-yl)aniline in scientific research and its potential to contribute to various fields of study and industry.
Advanced Drug Delivery Systems
Application Summary
The compound is investigated for its potential use in the development of advanced drug delivery systems, particularly for targeted drug delivery .
Methods of Application
2,6-Bis(pyrrolidin-1-yl)aniline is used to modify the surface of drug carriers or to form prodrugs that enhance the specificity and efficiency of drug delivery .
Results
The modification has shown to improve the bioavailability and therapeutic index of drugs, providing a more controlled release and targeted approach .
Agrochemical Research
Application Summary
In agrochemical research, the compound is utilized for the synthesis of new pesticides and herbicides with improved efficacy and safety profiles .
Methods of Application
It involves the synthesis of new molecules that include 2,6-Bis(pyrrolidin-1-yl)aniline as a core structure, which are then tested for their agrochemical activity .
Results
The synthesized agrochemicals have demonstrated enhanced activity against a range of pests and weeds, with reduced environmental impact .
Analytical Chemistry
Application Summary
This compound is used in analytical chemistry as a reagent for the detection and quantification of various substances .
Methods of Application
2,6-Bis(pyrrolidin-1-yl)aniline is incorporated into sensors or used in chromatographic methods to enhance the sensitivity and selectivity of analyses .
Results
The use of this compound in analytical methods has led to the development of more accurate and reliable techniques for substance identification and measurement .
Photodynamic Therapy
Application Summary
The compound is explored for its role in photodynamic therapy (PDT) as a photosensitizer to treat certain medical conditions .
Methods of Application
2,6-Bis(pyrrolidin-1-yl)aniline derivatives are used to absorb light and generate reactive oxygen species that can destroy targeted cells .
Results
The application in PDT has shown promising results in the treatment of certain cancers and bacterial infections .
Quantum Dot Synthesis
Application Summary
In the field of electronics, the compound is used in the synthesis of quantum dots for their application in displays and solar cells .
Methods of Application
The compound is used as a precursor in the formation of quantum dots with specific electronic properties .
Results
The synthesized quantum dots have exhibited unique optoelectronic properties, making them suitable for high-performance electronic devices .
Synthetic Biology
Application Summary
2,6-Bis(pyrrolidin-1-yl)aniline is used in synthetic biology to engineer biological systems and organisms for specific purposes .
Methods of Application
The compound is used to modify genetic material or metabolic pathways to create organisms with desired traits .
Results
The engineered organisms have been used in various applications, including the production of biofuels, pharmaceuticals, and as model systems for research .
特性
IUPAC Name |
2,6-dipyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c15-14-12(16-8-1-2-9-16)6-5-7-13(14)17-10-3-4-11-17/h5-7H,1-4,8-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYUOSZXXOFUDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)N3CCCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(pyrrolidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



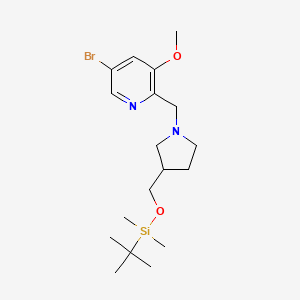
![6-Bromo-2-iodofuro[3,2-b]pyridine](/img/structure/B1521768.png)
![6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521769.png)

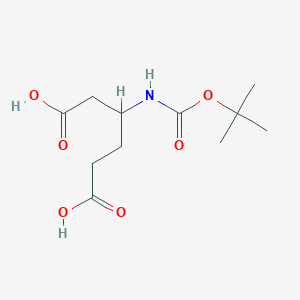

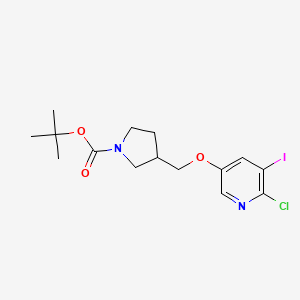
![2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1521777.png)
![2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521780.png)
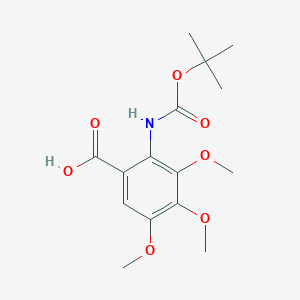
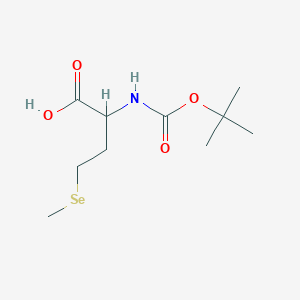
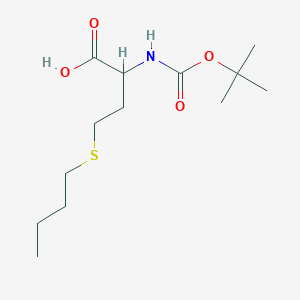
![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/structure/B1521786.png)
